PHENYLDIMETHYLCHLOROGERMANE
Overview
Description
PHENYLDIMETHYLCHLOROGERMANE is an organogermanium compound with the molecular formula C(8)H({11})ClGe.
Preparation Methods
Synthetic Routes and Reaction Conditions
PHENYLDIMETHYLCHLOROGERMANE can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with dimethylchlorogermane in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of chlorodimethylphenylgermane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
PHENYLDIMETHYLCHLOROGERMANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert it into different organogermanium compounds.
Substitution: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of chlorodimethylphenylgermane involves its interaction with specific molecular targets and pathways. It can form covalent bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diphenyldimethylgermane
- Hexamethyldigermane
- Tetramethylgermane
Uniqueness
PHENYLDIMETHYLCHLOROGERMANE is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other organogermanium compounds.
Properties
IUPAC Name |
chloro-dimethyl-phenylgermane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClGe/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSJNDUKDWNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClGe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579511 | |
Record name | Chloro(dimethyl)phenylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22702-76-7 | |
Record name | Chloro(dimethyl)phenylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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